molecular formula C17H12F3N3O3S2 B2783824 N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide CAS No. 303035-21-4

N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide

Cat. No. B2783824
M. Wt: 427.42
InChI Key: XFXLXRSOVSDYLJ-UHFFFAOYSA-N
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Description

This compound is a derivative of N-(thiazol-2-yl)benzenesulfonamides . It combines thiazole and sulfonamide, groups with known antibacterial activity . It has been synthesized and investigated for its antibacterial activity .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring and a sulfonamide group, which are known to contribute to antibacterial activity . Further structural analysis would require more specific data or computational modeling.

Scientific Research Applications

Polymer Science

In polymer science, the synthesis of well-defined aramides and block copolymers containing aramide with low polydispersity demonstrates the application of related chemical structures in creating new materials. These polymers exhibit unique properties such as solubility and self-assembling capabilities, which could be useful in nanotechnology and materials science (Yokozawa et al., 2002).

Antimicrobial Agents

The synthesis of 2-phenylamino-thiazole derivatives has shown significant antimicrobial activity, particularly against Gram-positive strains. Some synthesized molecules were more potent than reference drugs, highlighting the potential for developing new antimicrobial agents from thiazole derivatives (Bikobo et al., 2017).

Anticancer Research

Research into pyrazole-sulfonamide derivatives has identified compounds with promising broad-spectrum antitumor activity. These findings are significant for the development of new anticancer drugs, especially for their selective effect against tumor cells, such as those derived from the rat brain (Mert et al., 2014).

Carbonic Anhydrase Inhibition

Studies on benzamide derivatives with thiourea-substituted benzenesulfonamides have identified potent and selective inhibitors of human carbonic anhydrase, which is a critical target for treating conditions like glaucoma. These compounds demonstrate significant inhibition potential, which could be exploited in designing new therapeutic agents (Tuğrak et al., 2020).

Materials Science

In materials science, the development of fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles showcases the application of such compounds in creating materials with unique photophysical properties. These materials have potential uses in optoelectronics and as fluorescent markers (Zhang et al., 2017).

properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3S2/c18-17(19,20)12-3-1-2-11(10-12)15(24)22-13-4-6-14(7-5-13)28(25,26)23-16-21-8-9-27-16/h1-10H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXLXRSOVSDYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide

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